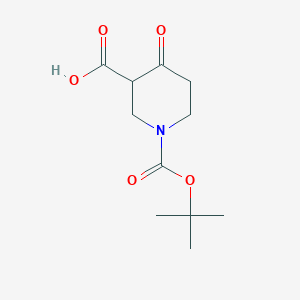

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

Descripción general

Descripción

“1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is a solid substance at 20 degrees Celsius . The compound is also known by other names such as 1-Boc-4-piperidinecarboxylic Acid and 1-(tert-Butoxycarbonyl)isonipecotic Acid .

Synthesis Analysis

The synthesis of compounds similar to “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” has been investigated using DFT/6-311++G (d,p) as the basis set level -B3LYP approach for the gas phase, polar aprotic, and protic solvents phases .

Chemical Reactions Analysis

The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is a solid substance at 20 degrees Celsius .

Aplicaciones Científicas De Investigación

Stereoselective Syntheses

Stereoselective Synthesis in Organic Chemistry

- Research highlights the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates and their derivatives, emphasizing the quantitative yield of cis isomers and the transformation into trans isomers through the Mitsunobu reaction and alkaline hydrolysis (Boev et al., 2015).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

- The study discusses the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and their cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing high stereoselectivity (Moskalenko & Boev, 2014).

Alkylation and Synthesis of Piperidine Derivatives

- The paper presents the alkylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent reaction with BrCH2CH=CRR’ to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, serving as precursors for diverse piperidine derivatives (Moskalenko & Boev, 2014).

Structural Analysis and Applications

X-ray Structural Analysis

- A study utilizing X-ray structural analysis reveals the molecular packing and bonding characteristics of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, providing insights into molecular structures and interactions (Didierjean et al., 2004).

Crystal Structure Examination

- Research focused on the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine to understand the role of N-methylation in peptide conformation, highlighting the conformation of tert-butoxycarbonyl group and the orientation of phenyl rings (Jankowska et al., 2002).

Chemical Reactions and Transformations

tert-Butyloxycarbonylation Reactions

- A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is introduced for the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating high yield and chemoselectivity under mild conditions (Saito et al., 2006).

N-tert-Butoxycarbonylation of Amines

- The study explores the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, emphasizing the efficiency and environmental benignity of the process, and its potential application in peptide synthesis (Heydari et al., 2007).

Synthesis of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives

- Synthesis and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives are reported, focusing on their potential as antibacterial agents and the observed enhanced activities of specific derivatives (Song et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQOYWPKMIGNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655171 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

CAS RN |

885274-97-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)

![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)